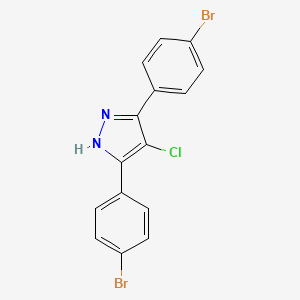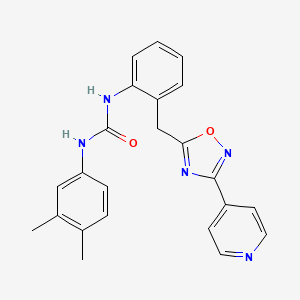
1-(4-Hydroxy-1,3-thiazol-2-yl)-3,3-dimethylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxy-1,3-thiazol-2-yl)-3,3-dimethylbutan-2-one, also known as thiamine acetylcholine ester, is a synthetic compound that has gained attention in the scientific community for its potential application in the field of neuroscience. Thiamine acetylcholine ester is a derivative of thiamine, a vitamin that plays a crucial role in the metabolism of glucose and the synthesis of neurotransmitters.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Thiazol-containing 1H-1,2,4-triazole derivatives, synthesized using 3,3-dimethylbutan-2-one as a starting material, exhibit promising plant-growth regulatory activities (Qin et al., 2009).
Electroreduction on Platinum Electrode
- The electrochemical behaviors of various thiazol derivatives, including some synthesized with 3,3-dimethylbutan-2-one, demonstrate significant insights into their redox properties which are thought to be useful for understanding the metabolic fate and pharmacological activity of drugs containing these compounds (Özel et al., 2009).
Antimicrobial Activity
- Schiff bases derived from thiazoles have been tested for antimicrobial activities against various microorganisms, showing some efficacy (Yilmaz & Cukurovalı, 2003).
One-Pot Synthesis
- A method for the one-pot synthesis of 2-amino- or 2-(arylamino) thiazoles using ketones and thioureas, a process that could potentially involve 3,3-dimethylbutan-2-one, has been developed (Moriarty et al., 1992).
Fluorescent Chemosensor for Al(III) Ions Detection
- Thiazole-based Schiff base synthesized for cation detection demonstrates selective turn-on fluorescence for Al3+ ions, with potential applications in biological and environmental monitoring (Kuzhandaivel et al., 2021).
Cardioprotective Activity
- Thiazole derivatives synthesized via a Hantzsch reaction exhibit moderate to high cardioprotective effects, highlighting their potential in therapeutic applications (Drapak et al., 2019).
Corrosion Inhibitors
- Benzothiazole derivatives, possibly related to the thiazol structure of interest, have been studied for their efficiency as corrosion inhibitors, showing high inhibition efficiencies (Hu et al., 2016).
Propriétés
IUPAC Name |
1-(4-hydroxy-1,3-thiazol-2-yl)-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-9(2,3)6(11)4-8-10-7(12)5-13-8/h5,12H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVQGTWYUKVXQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC1=NC(=CS1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-1,3-thiazol-2-yl)-3,3-dimethylbutan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B2372647.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-cyanobenzamide](/img/structure/B2372648.png)
![1-(4-chlorophenyl)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2372650.png)

![3',4'-dihydro-2'H-spiro[morpholine-3,1'-naphthalene]](/img/structure/B2372652.png)





![4,6,13-Triazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-5-amine;dihydrochloride](/img/structure/B2372662.png)
![3,4-diethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2372664.png)
![Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2372667.png)